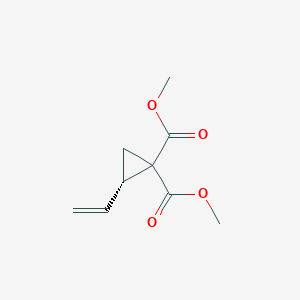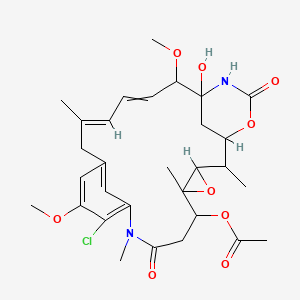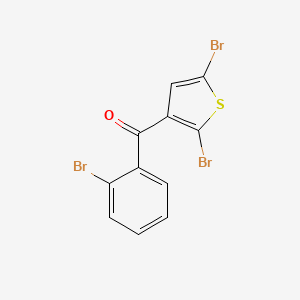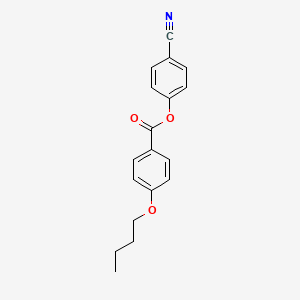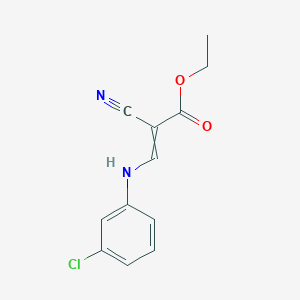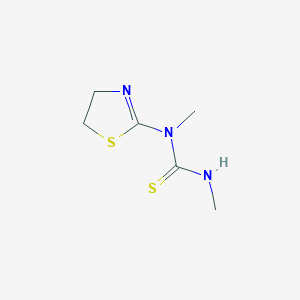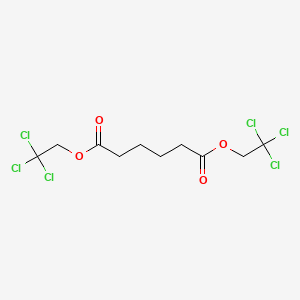![molecular formula C9H18N2O3Si B14631030 3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole CAS No. 55349-24-1](/img/structure/B14631030.png)
3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry This compound is particularly interesting due to its unique structural features, which include a pyrazole ring substituted with dimethyl groups and a trimethoxysilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with a trimethoxysilyl-containing reagent. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trimethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles .
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as coatings and adhesives, due to its unique reactivity and stability
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The trimethoxysilyl group can form strong bonds with various substrates, enhancing the compound’s stability and reactivity. Additionally, the pyrazole ring can participate in various biochemical pathways, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylpyrazole: Lacks the trimethoxysilyl group, making it less reactive in certain applications.
Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride: Contains a similar trimethoxysilyl group but has different substituents, leading to distinct properties and applications
Uniqueness
3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole is unique due to the presence of both dimethyl and trimethoxysilyl groups. This combination enhances its reactivity and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Eigenschaften
CAS-Nummer |
55349-24-1 |
|---|---|
Molekularformel |
C9H18N2O3Si |
Molekulargewicht |
230.34 g/mol |
IUPAC-Name |
(3,5-dimethylpyrazol-1-yl)methyl-trimethoxysilane |
InChI |
InChI=1S/C9H18N2O3Si/c1-8-6-9(2)11(10-8)7-15(12-3,13-4)14-5/h6H,7H2,1-5H3 |
InChI-Schlüssel |
MJAZHVWJKPQUMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C[Si](OC)(OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


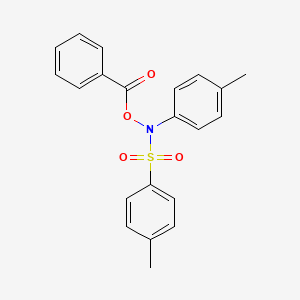
![N-Methoxy-N-methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630953.png)
![N-[3-(Dimethylamino)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14630958.png)
